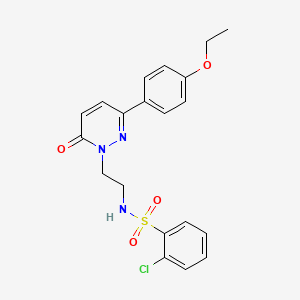
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and synthesis, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN3O3S. The compound features a chloro group, an ethoxyphenyl moiety, and a pyridazinone structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown notable cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity was evaluated using the MTT assay across several tumor cell lines, including:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HepG2 | 15.4 | Moderate |
| NCI-H2170 | 12.8 | High |
| 769-P | 9.5 | Very High |
These results indicate that the compound exhibits significant cytotoxicity, particularly against the renal adenocarcinoma cell line (769-P), which is crucial for developing targeted cancer therapies .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation. Molecular docking studies suggest that it binds effectively to the active sites of phosphoinositide kinase (PI3K), disrupting signaling pathways essential for cancer cell survival .
Additionally, the compound's sulfonamide group is believed to interfere with folic acid synthesis in microorganisms, thereby exhibiting both antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Starting materials include substituted benzenesulfonamides and various reagents for functional group modifications. The reaction conditions must be carefully controlled to optimize yield and purity.
Synthetic Route Overview
- Formation of Pyridazine Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reaction : Introduction of ethoxy and chloro groups via electrophilic aromatic substitution.
- Final Coupling : Formation of the sulfonamide linkage through nucleophilic substitution.
Case Studies
A study published in Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, including our compound, demonstrating their effectiveness against multiple cancer cell lines. The findings indicated that structural modifications significantly enhanced biological activity, emphasizing the importance of chemical diversity in drug design .
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHPWYTYDFLSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














